molecular formula C5H9ClO B1346647 Tetrahydrofurfuryl chloride CAS No. 3003-84-7

Tetrahydrofurfuryl chloride

Cat. No. B1346647
CAS RN: 3003-84-7
M. Wt: 120.58 g/mol
InChI Key: IVJLGIMHHWKRAN-UHFFFAOYSA-N
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Patent
US05162322

Procedure details

A mixture of tetrahydrofurfuryl chloride (100 g, 0.829 mol), aniline (2.09 g, 2.25 mol) and potassium iodide (1.0 g) was heated at 130° C. under nitrogen for 36 hours and cooled to room temperature. A 3N hydrochloric acid solution (400 mL) was added and the solution was washed several times with isopropyl ether and made basic with a 50% sodium hydroxide solution. The product was extracted three times into isopropyl ether, washed twice with water and once with a saturated sodium chloride solution, dried (sodium sulfate), filtered and evaporated to a liquid that was added to water (3L) and extracted into three portions of isopropyl ether. The combined extracts were washed twice with water and once with a saturated sodium chloride solution, dried (magnesium sulfate), treated with charcoal, filtered and evaporated under reduced pressure to a liquid (91.4 g). A 6.0 g portion was dissolved in isopropanol and a solution of oxalic acid (3.1 g) in isopropanol was added. The resulting solid was collected by filtration and rinsed with isopropyl ether to give 6.3 g of solid. A 1.5 g portion was recrystallized from isopropanol/isopropyl ether/light pet ether to give a solid that was removed by filtration. A second crop of crystals was obtained from the filtrate, dried under high vacuum at 60° C. to give 0.31 g, mp 149°-156° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[CH:2]1[O:6][CH2:5][CH2:4][CH2:3]1.[NH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[I-].[K+]>Cl>[C:9]1([NH:8][CH2:1][CH:2]2[CH2:3][CH2:4][CH2:5][O:6]2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C1CCCO1)Cl
Name
Quantity
2.09 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
1 g
Type
reactant
Smiles
[I-].[K+]
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
the solution was washed several times with isopropyl ether
EXTRACTION
Type
EXTRACTION
Details
The product was extracted three times into isopropyl ether
WASH
Type
WASH
Details
washed twice with water and once with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a liquid that
ADDITION
Type
ADDITION
Details
was added to water (3L)
EXTRACTION
Type
EXTRACTION
Details
extracted into three portions of isopropyl ether
WASH
Type
WASH
Details
The combined extracts were washed twice with water and once with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
ADDITION
Type
ADDITION
Details
treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure to a liquid (91.4 g)
DISSOLUTION
Type
DISSOLUTION
Details
A 6.0 g portion was dissolved in isopropanol
ADDITION
Type
ADDITION
Details
a solution of oxalic acid (3.1 g) in isopropanol was added
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
rinsed with isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NCC1OCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: CALCULATEDPERCENTYIELD 4.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.